(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid
Description
This compound is a structurally complex molecule featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection on the amino group, a common strategy in peptide synthesis for temporary amine blocking .
- A sulfonyl formohydrazonamido moiety linked to a 2,2,5,7,8-pentamethylchroman-6-yl group, which may confer antioxidant properties due to the chroman (vitamin E analog) structure .
- A pentanoic acid backbone with stereochemical specificity (S,E-configuration), critical for molecular recognition in biological systems.
Its primary applications likely involve drug discovery, particularly in targeting redox-sensitive pathways or as a building block in peptide-based therapeutics.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-21-22(2)32(23(3)24-16-17-35(4,5)46-31(21)24)47(43,44)39-37-20-36-18-10-15-30(33(40)41)38-34(42)45-19-29-27-13-8-6-11-25(27)26-12-7-9-14-28(26)29/h6-9,11-14,20,29-30,39H,10,15-19H2,1-5H3,(H,36,37)(H,38,42)(H,40,41)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNTUZZIIIELKM-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonyl hydrazone moiety. The molecular formula is , with a molecular weight of approximately 553.67 g/mol. The presence of these functional groups contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl hydrazone group may interact with specific enzymes, potentially acting as an inhibitor or modulator.
- Receptor Binding : The fluorenylmethoxycarbonyl group enhances binding affinity to various receptors, influencing cellular signaling pathways.
- Hydrophobic Interactions : The pentamethylchroman moiety contributes to hydrophobic interactions, facilitating membrane permeability and cellular uptake.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound shows activity against certain bacterial strains, suggesting its utility in developing new antibiotics.
Table 1: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Half-life | Approximately 4 hours |
| Bioavailability | High |
Case Studies
Several case studies have explored the efficacy of this compound:
-
In Vitro Tumor Cell Studies :
- A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as a chemotherapeutic agent.
-
Inflammation Model :
- In an animal model of acute inflammation, administration of the compound led to a marked decrease in paw swelling and inflammatory cytokines compared to control groups.
-
Antimicrobial Efficacy :
- A series of tests against Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
Fmoc Protection : All compounds utilize Fmoc for amine protection, enabling compatibility with solid-phase peptide synthesis (SPPS) .
Backbone Variability: The target compound’s pentanoic acid chain offers flexibility, while 64a/b (α,β-unsaturated esters) facilitate conjugation via thiol-ene chemistry . BS-51976’s methoxy-oxobutanoic acid may enhance metabolic stability compared to linear chains .
AG001TXB’s alkyne group enables bioorthogonal reactions, absent in other analogues .
Reactivity Highlights:
- The hydrazonamido group in the target compound may participate in chelation or redox reactions, unlike ester or amide derivatives .
- Chroman’s antioxidant properties could reduce oxidative degradation during synthesis compared to non-chroman analogues .
Physicochemical and Toxicological Properties
Table 2: Inferred Properties Based on Structural Analogues
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
